Acetic acid;butane-1,2,4-triol

Gas Chromatography Retention Index Polyol Acetate Analysis

1,2,4-Butanetriol triacetate (CAS 14835-47-3, also registered as acetic acid;butane-1,2,4-triol) is the fully acetylated triester of 1,2,4-butanetriol, with molecular formula C10H16O6 and molecular weight 232.23 g/mol. It is classified as a polyol triacetate ester, wherein all three hydroxyl groups of the parent C4 triol are esterified with acetic acid.

Molecular Formula C10H22O9
Molecular Weight 286.28 g/mol
CAS No. 14835-47-3
Cat. No. B15486262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;butane-1,2,4-triol
CAS14835-47-3
Molecular FormulaC10H22O9
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.C(CO)C(CO)O
InChIInChI=1S/C4H10O3.3C2H4O2/c5-2-1-4(7)3-6;3*1-2(3)4/h4-7H,1-3H2;3*1H3,(H,3,4)
InChIKeyKSBRZXVEBZAKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Butanetriol Triacetate (CAS 14835-47-3): Compound Class and Procurement-Relevant Identity


1,2,4-Butanetriol triacetate (CAS 14835-47-3, also registered as acetic acid;butane-1,2,4-triol) is the fully acetylated triester of 1,2,4-butanetriol, with molecular formula C10H16O6 and molecular weight 232.23 g/mol [1]. It is classified as a polyol triacetate ester, wherein all three hydroxyl groups of the parent C4 triol are esterified with acetic acid. The compound exists as a racemic mixture; enantiopure (R)- and (S)- forms are registered under separate CAS numbers (108266-50-8 and 52067-45-5, respectively) [2]. Its primary documented roles include serving as a protected, lipophilic derivative of 1,2,4-butanetriol for chromatographic analysis, as a synthetic intermediate convertible to the energetic plasticizer butanetriol trinitrate (BTTN), and as a reference standard in GC/MS workflows [1][3].

Why 1,2,4-Butanetriol Triacetate (CAS 14835-47-3) Cannot Be Replaced by Generic Triacetin or the Parent Triol


Procurement decisions that treat 1,2,4-butanetriol triacetate as interchangeable with either the parent 1,2,4-butanetriol (CAS 3068-00-6) or glycerol triacetate (triacetin, CAS 102-76-1) risk analytical and synthetic failure. The triacetate ester bears zero hydrogen-bond donor groups, whereas the parent triol possesses three – a fundamental difference that governs solubility, extraction behavior, and reactivity in downstream nitration or deprotection steps . Compared to triacetin (C9H14O6, MW 218.2), the C4-butanetriol backbone imparts a measurably higher Kovats retention index and a distinct mass spectrum, meaning that GC/MS methods calibrated for one will not correctly identify or quantify the other [1][2]. The quantitative evidence below establishes where these differences are analytically resolvable and operationally consequential.

Quantitative Differentiation Evidence for 1,2,4-Butanetriol Triacetate (CAS 14835-47-3) Against Closest Analogs


GC Kovats Retention Index: Baseline Separation from Glycerol Triacetate (Triacetin) on Non-Polar Capillary Columns

On an OV-101 non-polar capillary column under isothermal conditions at 200°C, 1,2,4-butanetriol triacetate (CAS 14835-47-3) exhibits a Kovats retention index (RI) of 1399.2 [1]. The closest structural analog, glycerol triacetate (triacetin, CAS 102-76-1), has a reported Kovats RI of 1348 on a non-polar column under temperature-programmed conditions [2]. The RI difference of approximately 51 index units exceeds the typical threshold for baseline chromatographic separation (typically ≥10–30 units), confirming that the two triacetates are analytically distinguishable and require distinct calibration standards for accurate quantification.

Gas Chromatography Retention Index Polyol Acetate Analysis

Molecular Weight and Mass Spectrometric Differentiation from Triacetin

The molecular weight of 1,2,4-butanetriol triacetate is 232.23 g/mol (exact mass 232.09468), compared to 218.21 g/mol for triacetin (glycerol triacetate) [1][2]. This 14.02 Da difference – equivalent to one methylene (–CH2–) unit – arises from the C4 butanetriol backbone versus the C3 glycerol backbone. In mass spectrometry, this mass difference shifts the molecular ion [M]+ and all fragment ions bearing the intact carbon skeleton by +14 m/z, enabling unambiguous identification even in mixtures where chromatographic co-elution might occur.

Mass Spectrometry Molecular Ion GC-MS Identification

Hydrogen-Bond Donor Count: Zero HBD Differentiates the Triacetate from the Parent 1,2,4-Butanetriol

1,2,4-Butanetriol triacetate has zero hydrogen-bond donor (HBD) groups and six hydrogen-bond acceptor (HBA) groups [1]. In contrast, the parent 1,2,4-butanetriol (CAS 3068-00-6) possesses three HBD and three HBA groups [2]. This complete elimination of HBD capacity upon full acetylation shifts the compound from a water-miscible, hygroscopic polyol (parent triol density ~1.19 g/mL, refractive index ~1.475 ) to a markedly less polar, water-immiscible ester, substantially altering its partitioning behavior in liquid-liquid extraction, solid-phase extraction, and reverse-phase chromatographic retention.

Hydrogen Bonding Lipophilicity Extraction Efficiency

Enantiomeric Purity and Chiral Integrity: Racemic CAS 14835-47-3 vs. Enantiopure Forms

CAS 14835-47-3 represents racemic 1,2,4-butanetriol triacetate, whereas the (S)-enantiomer (CAS 52067-45-5) and (R)-enantiomer (CAS 108266-50-8) are separately indexed and commercially available [1]. The (S)-enantiomer has a computed LogP of 0.43 and a topological polar surface area (TPSA) of 78.9 Ų [1]. For pharmaceutical intermediate applications where the downstream drug substance (e.g., Crestor/rosuvastatin precursors derived from (S)-1,2,4-butanetriol) requires enantiomeric purity, procurement of the racemic triacetate introduces an enantiomeric impurity that must be resolved, whereas the enantiopure triacetate can be deprotected directly to the desired chiral triol building block .

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediate

Role as Isolable, Storable Precursor for Energetic Plasticizer BTTN: Stability Advantage Over the Free Triol

1,2,4-Butanetriol triacetate serves as a protected, storable precursor that can be deacetylated to liberate 1,2,4-butanetriol (BT), which is then nitrated to 1,2,4-butanetriol trinitrate (BTTN) – an energetic plasticizer used in propellant and explosive formulations as a nitroglycerin alternative [1][2]. The free triol (BT) is hygroscopic (density 1.19 g/mL, water-miscible ) and prone to oxidative degradation upon prolonged storage, whereas the triacetate form eliminates the reactive hydroxyl groups, conferring greater shelf stability and enabling precise stoichiometric control in the subsequent deprotection-nitration sequence [1].

Energetic Materials Plasticizer Synthesis Nitration Precursor

High-Confidence Application Scenarios for 1,2,4-Butanetriol Triacetate (CAS 14835-47-3) Based on Quantitative Evidence


GC and GC-MS Analytical Reference Standard for Polyol Acetate Profiling

The established Kovats retention index of 1399.2 (OV-101, 200°C) and the distinct molecular ion at m/z 232 (exact mass 232.09468) make 1,2,4-butanetriol triacetate a validated retention-index marker for GC method development targeting C4 polyol acetates in complex matrices such as biomass hydrolysates, fermentation broths, and food extracts [1]. Its RI differs by ~51 units from triacetin, enabling confident peak assignment even in co-injected samples, provided that the isothermal or temperature-programmed method is appropriately calibrated [2].

Protected Intermediate for Energetic Plasticizer (BTTN) Synthesis

As the fully acetylated derivative of 1,2,4-butanetriol, this compound functions as a storable, non-hygroscopic precursor that can be quantitatively deprotected to the free triol immediately prior to nitration for BTTN production [3]. This two-step strategy (deprotection → nitration) circumvents the handling challenges of the hygroscopic, viscous free triol and has been adopted in synthetic routes modeled computationally for both (R)- and (S)-BTTN [4].

Chiral Building Block Procurement: Selecting the Correct Stereochemical Form

When the synthetic target is an enantiopure pharmaceutical intermediate (e.g., for cholesterol-lowering agents such as rosuvastatin), procurement must distinguish between racemic CAS 14835-47-3 and the enantiopure (S)-form (CAS 52067-45-5) or (R)-form (CAS 108266-50-8) [5]. Using the racemic triacetate in an asymmetric synthesis introduces a 50% enantiomeric impurity that must be separated, whereas the correct enantiopure triacetate can be deprotected directly to chiral 1,2,4-butanetriol for use in enantioselective total syntheses .

Liquid-Liquid Extraction and Sample Preparation Where Zero HBD Capacity Is Required

With zero hydrogen-bond donor groups and six H-bond acceptor groups, 1,2,4-butanetriol triacetate partitions efficiently into organic solvents and is well-retained on reverse-phase chromatographic media, in contrast to the water-miscible parent triol [6]. This property is exploited in sample preparation workflows for GC analysis of polyols in aqueous biological or environmental samples, where acetylation converts polar triols into extractable, GC-amenable derivatives [1].

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